2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
Overview
Description
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate at room temperature. The reaction is carried out in aqueous ethanol . The compound can also be synthesized by reacting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate .
Chemical Reactions Analysis
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions were not found in the search results.
Scientific Research Applications
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives are known to interact with nucleic acids and enzymes, affecting various biological processes. specific details on the molecular targets and pathways involved for this compound were not found in the search results.
Comparison with Similar Compounds
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide can be compared with other pyrimidine derivatives, such as:
6-methyl-2-thiouracil: Used in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: Used in the synthesis of this compound.
These compounds share similar chemical structures and properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)11-5-3-4-6-12(11)17-14(20)9-21-15-16-8-7-13(19)18-15/h3-8,10H,9H2,1-2H3,(H,17,20)(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKPPAUIXCZOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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